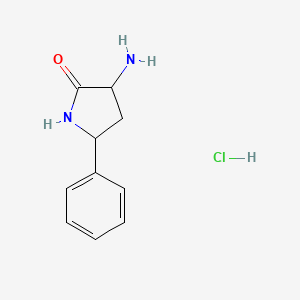

3-Amino-5-phenylpyrrolidin-2-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Amino-5-phenylpyrrolidin-2-one hydrochloride” is a chemical compound with the CAS Number: 2375267-82-4 . It has a molecular weight of 212.68 . The compound is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O.ClH/c11-8-6-9 (12-10 (8)13)7-4-2-1-3-5-7;/h1-5,8-9H,6,11H2, (H,12,13);1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 212.68 . The storage temperature is room temperature .Scientific Research Applications

Pharmacological Profiles

Research on compounds structurally related to "3-Amino-5-phenylpyrrolidin-2-one hydrochloride" has revealed insights into their pharmacological properties. For instance, studies on R-96544, a novel 5-HT2A receptor antagonist derived from similar structural frameworks, have demonstrated its potent inhibitory effects on platelet aggregation induced by serotonin, both in vitro and in vivo, suggesting potential therapeutic applications in preventing serotonin-induced platelet aggregation and related cardiovascular disorders (Ogawa et al., 2002).

Synthetic Methodologies

Research has also focused on the synthetic applications of related compounds, highlighting their versatility in chemical synthesis. One study describes the use of N-Vinylpyrrolidin-2-One as a 3-Aminopropyl Carbanion Equivalent in the Synthesis of Substituted 1-Pyrrolines, indicating its utility in creating complex organic structures with potential pharmacological activities (Sorgi et al., 2003).

Antimicrobial and Antitumor Applications

Furthermore, innovative synthetic approaches have led to the discovery of novel antitumor and antimicrobial compounds. For example, efficient one-pot microwave-assisted synthesis techniques have been applied to generate hydroxypyrrolidin2-ones with significant purity and yield, offering new avenues for the development of antimicrobial and antitumor agents (Azmy et al., 2018).

Enantiomeric Properties and Applications

The study of enantiomers of antibacterial agents structurally related to "3-Amino-5-phenylpyrrolidin-2-one hydrochloride" has also provided insights into their antimicrobial properties, demonstrating that enantiomeric purity can significantly influence the biological activity of such compounds. Efficient asymmetric syntheses of these agents highlight their potential in creating more effective antibacterial drugs (Rosen et al., 1988).

Safety and Hazards

Properties

IUPAC Name |

3-amino-5-phenylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-8-6-9(12-10(8)13)7-4-2-1-3-5-7;/h1-5,8-9H,6,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHYFAMJDBOVMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1C2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2387251.png)

![6-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2387254.png)

![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide](/img/structure/B2387260.png)

![N-(2,2-dimethoxyethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387263.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2387269.png)

![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2387271.png)